4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
The compound 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide features a pyridazine core substituted with a methylsulfonyl group at the 6-position, linked to a phenyl ring bearing a methoxybenzenesulfonamide moiety. Sulfonamide derivatives are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., COX-2) and antimicrobial agents .
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-15-7-9-16(10-8-15)28(24,25)21-14-5-3-13(4-6-14)17-11-12-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMUIJQPBGYGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of appropriate starting materials under controlled conditions to form the pyridazine coreIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that sulfonamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific enzymes related to tumor growth.
- Mechanism of Action : The compound has been shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, making it a target for cancer therapy. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC staining indicating enhanced apoptosis rates compared to controls .
Enzyme Inhibition
The compound exhibits inhibitory effects on several key enzymes, including:
- Carbonic Anhydrases : It has shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II . This selectivity is crucial for reducing side effects in therapeutic applications.
- Acetylcholinesterase and Butyrylcholinesterase : Similar compounds with sulfonamide structures have been reported to inhibit these enzymes, which are relevant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Antimicrobial Properties
Sulfonamide derivatives have historically been known for their antibacterial properties. The compound may also possess antimicrobial activity due to its structural similarities with other known antimicrobial agents.
Case Study 1: Anticancer Evaluation
A study evaluated various benzenesulfonamide derivatives for their anticancer properties. Among them, the compound demonstrated significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The results indicated that the mechanism involved both direct cytotoxicity and modulation of apoptotic pathways .
Case Study 2: Enzyme Inhibition Profile
A detailed analysis was conducted on the enzyme inhibition capabilities of sulfonamide derivatives similar to this compound. The findings revealed that compounds with similar structural features could effectively inhibit acetylcholinesterase and showed promise for further development as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The pyridazine ring and methoxy group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural and Functional Differences
The table below summarizes critical distinctions between the target compound and its analogs:
Analysis of Substituent Effects
Pyridazine vs. Imidazo[2,1-b]thiazole Core
- The target compound’s pyridazine core (vs. imidazothiazole in ) introduces distinct electronic and steric properties. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets, while imidazothiazole’s fused ring system could improve planarity and π-π stacking.
- Methylsulfonyl Group : Present in both the target compound and imidazothiazole analogs, this group is critical for COX-2 inhibition due to its strong electron-withdrawing effects, which mimic the sulfonamide moiety in COX-2 selective drugs like Celecoxib .
Methoxybenzenesulfonamide vs. Trifluoromethylphenylsulfonamide
- The methoxy group in the target compound increases hydrophilicity compared to the trifluoromethyl group in the naphthalene-based analog . The latter’s lipophilicity may enhance membrane permeability but reduce aqueous solubility.
Azepan-1-yl vs. Methylsulfonyl on Pyridazine
Research Findings and Implications
Enzyme Inhibition Potential
- The imidazothiazole analogs (IC₅₀ = 1.2–1.4 μM for COX-2) suggest that the methylsulfonylphenyl moiety is a key pharmacophore.
Solubility and Bioavailability
Structural Insights from Crystallography
- Crystal structures of simpler sulfonamides (e.g., ) reveal hydrogen-bonding networks involving sulfonamide oxygen atoms, which are critical for stability and activity. Computational modeling (using tools like SHELX or Mercury ) could predict similar interactions for the target compound.
Biological Activity
4-Methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity, particularly in the field of medicinal chemistry. This compound exhibits significant interest due to its structural features, which may contribute to its pharmacological properties. In this article, we will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 428.47 g/mol
- CAS Number : 13010-46-3
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 – 62.5 μM |
| Enterococcus faecalis | 62.5 – 125 μM |
These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has shown promise as an anticancer agent, particularly through dual-target mechanisms affecting STAT3 and tubulin. A study highlighted that:
- IC50 values for inhibiting STAT3 phosphorylation were around 6.84 μM.
- It competitively binds to the colchicine site on tubulin with an IC50 of 0.83 μM.
In vivo studies demonstrated that this compound could inhibit over 80% of tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against certain cancers .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted on several sulfonamide derivatives revealed that modifications in the pyridazine ring significantly influenced antibacterial activity. The presence of the methylsulfonyl group enhanced the overall efficacy against Gram-positive bacteria . -
Anticancer Mechanism Exploration :
Research focusing on the dual-targeting mechanism of similar compounds demonstrated that simultaneous inhibition of STAT3 and tubulin can lead to synergistic effects in cancer treatment, providing a rationale for further exploration of this compound in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
